molecular formula C15H13ClO3S B182499 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone CAS No. 61820-94-8

1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

Cat. No.: B182499
CAS No.: 61820-94-8
M. Wt: 308.8 g/mol
InChI Key: IEAKXYGMMHNCQB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is an organic compound with the molecular formula C15H13ClO2S. This compound is characterized by the presence of a chlorophenyl group and a methylphenylsulfonyl group attached to an ethanone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]propanone
  • 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butanone

Comparison: 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is unique due to its specific ethanone backbone, which imparts distinct chemical and physical properties compared to its propanone and butanone analogs

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3S/c1-11-2-8-14(9-3-11)20(18,19)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAKXYGMMHNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351041
Record name 1-(4-Chlorophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61820-94-8
Record name 1-(4-Chlorophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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